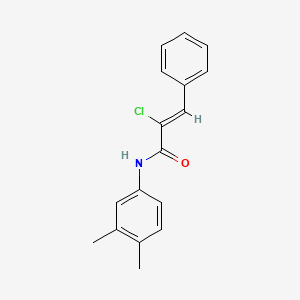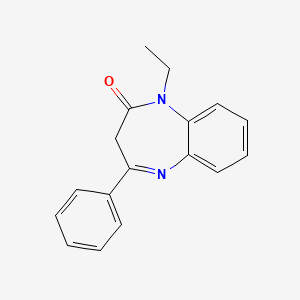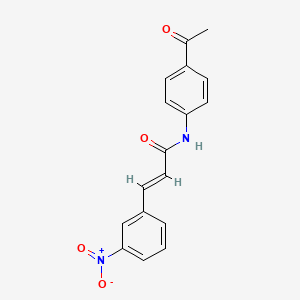![molecular formula C20H24N2O3 B5607520 4-(4-benzoyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5607520.png)
4-(4-benzoyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(4-benzoyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one" belongs to a class of chemical compounds that have been explored for various biological activities and chemical properties. This compound is characterized by its spiro[4.5]decane backbone and functional groups that contribute to its reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions, cyclization, and modification of functional groups. For example, compounds in the same family have been synthesized from 4-piperidone benzoylhydrazones reacting with nitrilimines, leading to structures that exhibit significant antimicrobial activity (Dalloul et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds in this class includes a spiro configuration, which influences their chemical reactivity and biological interactions. X-ray diffraction and NMR studies provide insights into their three-dimensional conformation, helping to understand their chemical behavior (Wang et al., 2011).
Chemical Reactions and Properties
Compounds with the spiro[4.5]decane structure participate in various chemical reactions due to the presence of reactive functional groups. They have been involved in antimicrobial activities and have shown interactions with biological targets. Their chemical reactions include transformations under different conditions, influencing their potential as pharmacological agents (Dalloul et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined by their molecular framework and substituents. These properties are crucial for their formulation and application in different fields (Konovalova et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are shaped by the compound's molecular structure. These properties impact their biological activities and interactions with other chemical entities. Studies on similar structures highlight their potential biological activities and chemical reactivity (Patel et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The development of new analogs of bioactive heterocyclic compounds, including piperazine derivatives, is a major challenge in synthetic organic and medicinal chemistry . Future research may focus on designing and synthesizing new piperazine derivatives with improved biological activity and safety profiles.
Propriétés
IUPAC Name |
4-(4-benzoylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-18-15-17(20(25-18)9-5-2-6-10-20)21-11-13-22(14-12-21)19(24)16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUVCWWFRNKRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5607451.png)

![N-[4-(acetylamino)phenyl]-4-morpholinecarboxamide](/img/structure/B5607473.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5607480.png)
![N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]butanamide](/img/structure/B5607488.png)
![5-[(4-chlorophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-2-furamide](/img/structure/B5607509.png)
![[3-amino-5-bromo-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B5607512.png)

![1-[(3-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5607518.png)

![1-ethyl-2-methylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5607529.png)
